molecular formula C17H16BrNO4 B2725377 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide CAS No. 1421530-63-3

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide

カタログ番号 B2725377
CAS番号: 1421530-63-3
分子量: 378.222
InChIキー: FNSQLIMTONZFPG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide” is a complex organic compound. It contains a benzodioxole group, which is a common motif in many bioactive compounds . The benzodioxole group is known to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor effects .


Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” has been studied using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . These techniques help in determining the functional groups, electronic transitions, and the charge transition of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “this compound” have been studied. For instance, one study reported that the compound obeys Lipinski’s rule of five and has good bioactive scores . Another study reported the third-order nonlinear refractive index and nonlinear absorption coefficient of a similar compound .

科学的研究の応用

Antipsychotic Agents Development

Research on similar compounds has been focused on synthesizing and evaluating the antidopaminergic properties of benzamides, which are considered potential antipsychotic agents. These studies often aim to identify compounds with high potency and selectivity for dopamine D-2 receptors, which are crucial for mediating antipsychotic effects. The development of these compounds, such as the synthesis of various benzamide derivatives, seeks to optimize their therapeutic profiles and minimize side effects associated with traditional antipsychotic medications (Högberg et al., 1990).

Histone Deacetylase Inhibitors

Another area of application involves the design and synthesis of benzamide derivatives as histone deacetylase inhibitors (HDACi). These compounds are evaluated for their ability to modulate epigenetic mechanisms, which play a significant role in cancer progression and other diseases. By inhibiting HDACs, these compounds can induce cell cycle arrest and promote apoptosis in cancer cells, offering a potential therapeutic strategy for treating malignancies (Jiao et al., 2009).

Cancer Research

Benzamide derivatives have been synthesized and screened for their antiproliferative and cytotoxic activities in various cancer cell lines. This research is geared towards discovering novel compounds that can effectively reduce cancer cell proliferation and induce apoptosis, thereby contributing to cancer therapy. Some compounds have shown promising activity against melanoma and other cancer types, highlighting their potential as therapeutic agents (Imramovský et al., 2013).

Antioxidant Agents

The exploration of benzamide derivatives as antioxidant agents also constitutes a significant area of research. These studies aim to assess the antioxidant capacity of various benzamide compounds, which may contribute to protective mechanisms against oxidative stress-related diseases. By evaluating their efficacy through assays, researchers can identify potential antioxidant compounds for further development and application in disease prevention and treatment (Perin et al., 2018).

Antibacterial Activity

Investigations into the antibacterial properties of benzamide derivatives against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), represent another application. These studies are crucial for addressing the growing issue of antibiotic resistance by developing new antibacterial agents capable of effectively combating resistant pathogens (Zadrazilova et al., 2015).

将来の方向性

The future directions for the study of compounds similar to “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide” could involve further exploration of their biological activities, synthesis methods, and potential applications. For instance, one study suggested that this class of derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists . Another study suggested that these compounds could be used for the significant detection of carcinogenic heavy metal ions .

特性

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c18-13-4-2-1-3-12(13)17(21)19-8-7-14(20)11-5-6-15-16(9-11)23-10-22-15/h1-6,9,14,20H,7-8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSQLIMTONZFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=CC=C3Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。